![molecular formula C8H10N4S B2751224 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol CAS No. 1007924-02-8](/img/structure/B2751224.png)
1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol (1BHTT) is a novel organosulfur compound that has been the focus of recent scientific research due to its potential applications in a variety of areas. This compound has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate and is essential for the growth of bacteria and other organisms. 1BHTT has also been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties, as well as potential applications in drug delivery and as a reagent in organic synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol and related compounds are significant in the field of organic chemistry, particularly in synthesis and chemical reactions. For instance, research shows that bicyclo[4.1.0]hept-1,6-ene, a structurally related compound, has been synthesized and its reactions with dimethyldioxirane or dioxygen to yield carbonyl products have been studied. Quantum mechanical calculations have helped in understanding the strain and energy barriers in such compounds (Billups et al., 1996).
Polymerization and Material Science
Compounds with structures similar to 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol have applications in material science, particularly in polymerization processes. For example, norbornene derivatives, which share structural features with the compound , have been used in Pd(II)-catalyzed homo- and copolymerizations to create cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).
Photoresist Materials
In the field of photoresist materials for lithography, alicyclic polymers derived from compounds structurally similar to 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol have been synthesized and characterized. These polymers are based on cycloaliphatic co- and terpolymers and are used for 193 nm photoresist materials (Okoroanyanwu et al., 1998).
Synthesis of Complexes
Research has been conducted on the synthesis and characterization of new complexes based on 1-phenyl-1H-tetrazole-5-thiol, a compound related to 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol. These studies focus on understanding the structural and magnetic properties of these complexes (Song et al., 2017).
Heterocyclic Chemistry
The compound also has relevance in the study of heterocyclic chemistry. For instance, the chemistry of five-membered heterocyclic compounds with three hetero-atoms in the ring, which includes tetrazoles like 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol, has been extensively discussed (Sainsbury, 1964).
Advances in Synthesis
Recent advances in the synthesis of 5-substituted 1H-tetrazoles, a category that includes compounds like 1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol, have been surveyed. This includes exploring more efficient and eco-friendly methods for their synthesis (Mittal & Awasthi, 2019).
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c13-8-9-10-11-12(8)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQPJNDDBZLAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)N3C(=S)N=NN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-bicyclo[2.2.1]hept-5-en-2-yl-1H-tetrazole-5-thiol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.